1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
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Overview
Description
1-(4-Benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common route starts with the preparation of the benzoylphenoxy intermediate, followed by the introduction of the pyrazolyl group through nucleophilic substitution reactions. The final step often involves the addition of the chlorinated substituent under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also incorporate purification techniques such as recrystallization or chromatography to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s unique properties make it useful in developing new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoylphenoxy group may facilitate binding to hydrophobic pockets, while the pyrazolyl moiety can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Benzoylphenoxy)-3-(4-chloro-1H-pyrazol-1-yl)propan-2-ol
- 1-(4-Benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- 1-(4-Benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol
Comparison: Compared to these similar compounds, 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol stands out due to its specific combination of functional groups, which may confer unique reactivity and binding properties
Properties
IUPAC Name |
[4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-20(22)15(2)24(23-14)12-18(25)13-27-19-10-8-17(9-11-19)21(26)16-6-4-3-5-7-16/h3-11,18,25H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHYYKFEJAEWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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